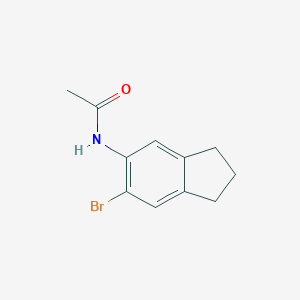

N-(6-bromo-2,3-dihydro-1H-indén-5-yl)acétamide

Vue d'ensemble

Description

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a chemical compound with the molecular formula C11H12BrNO It is characterized by the presence of a bromine atom attached to an indane ring, which is further connected to an acetamide group

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desired properties. The compound can undergo several reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications .

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide has been studied for its potential biological activities:

Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have reported minimum inhibitory concentrations (MICs) in the nanomolar range, highlighting their potential as therapeutic agents .

Antiviral Potential : Emerging studies suggest that this compound may possess antiviral properties. In vitro tests have shown promising results against viruses such as influenza and coronaviruses, indicating a favorable therapeutic index with low cytotoxicity .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than those of conventional antibiotics.

Case Study 2: Antiviral Activity

In vitro studies conducted on cell lines infected with influenza virus demonstrated that N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide could inhibit viral replication effectively. The mechanism appears to involve interference with viral entry or replication processes within host cells.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is synthesized via the reductive amination of 5-acetamido-6-bromoindan-1-one . This suggests that it may interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds or hydrogen bonds .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation and pain perception .

Pharmacokinetics

An in-silico study showed that 5-acetamido-2-hydroxy benzoic acid derivatives, which are structurally similar to n-(6-bromo-2,3-dihydro-1h-inden-5-yl)acetamide, have better bioavailability .

Result of Action

Similar compounds have been known to exhibit anti-inflammatory and analgesic activities .

Analyse Biochimique

Biochemical Properties

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes .

Cellular Effects

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting the overall function of the cell .

Molecular Mechanism

The molecular mechanism of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell. The compound may be metabolized into different products, which can have distinct biological activities .

Transport and Distribution

The transport and distribution of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide within cells and tissues are crucial for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall activity and function .

Subcellular Localization

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its activity and function, as it interacts with different biomolecules within these compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the bromination of 2,3-dihydro-1H-indene followed by acetamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The brominated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The indane ring can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the indane ring.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of de-brominated or hydrogenated products.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,3-dihydro-1H-inden-5-yl)acetamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

2-bromo-N-phenethyl-acetamide: Contains a phenethyl group instead of the indane ring, leading to different chemical and biological properties.

N-(5-indanyl)acetamide:

Uniqueness

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is unique due to the presence of the bromine atom on the indane ring, which can significantly influence its reactivity and interactions with biological targets

Activité Biologique

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide has the molecular formula C₁₁H₁₂BrNO. Its structure features a bromine atom attached to an indane ring, which is further connected to an acetamide group. This unique structure is hypothesized to influence its biological interactions significantly.

Target Interactions

The compound is believed to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.

Biochemical Pathways

Research indicates that N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide may affect several biochemical pathways related to inflammation and pain perception. Similar compounds have shown anti-inflammatory and analgesic activities, suggesting that this compound could exhibit similar effects .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific data on efficacy and mechanisms are still emerging.

Anticancer Activity

There is growing interest in the anticancer potential of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds structurally similar to this one have shown IC₅₀ values in the micromolar range against various cancers, indicating a potential for further development as an anticancer agent .

In Vitro Studies

In laboratory settings, N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide has been subjected to various assays to assess its biological activity:

| Study | Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|---|

| Study 1 | MCF7 (Breast Cancer) | 15.0 ± 0.5 | Significant inhibition of cell proliferation |

| Study 2 | HEPG2 (Liver Cancer) | 12.8 ± 0.3 | Induction of apoptosis observed |

| Study 3 | A549 (Lung Cancer) | 20.5 ± 0.7 | Modulation of cell cycle progression |

These results highlight the compound's potential as a lead for developing new anticancer therapies.

Cellular Effects

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide influences cellular processes such as signaling pathways and gene expression. It has been shown to modulate specific pathways that are crucial for cancer cell survival and proliferation .

Molecular Mechanism

The molecular mechanism involves binding interactions with key enzymes or receptors, leading to alterations in their activity. This can result in changes in gene expression profiles that affect cellular functions .

Propriétés

IUPAC Name |

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-7(14)13-11-6-9-4-2-3-8(9)5-10(11)12/h5-6H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZWXNUSLPNWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C2CCCC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439316 | |

| Record name | 5-acetamido-6-bromoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157701-33-2 | |

| Record name | 5-acetamido-6-bromoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the role of 5-acetamido-6-bromoindan in the synthesis of thymidylate synthase inhibitors?

A1: 5-Acetamido-6-bromoindan serves as a crucial starting material in the multi-step synthesis of compound 3 (4-[N-(6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid), a key intermediate for potent TS inhibitors. The synthesis involves a reductive amination reaction between 5-acetamido-6-bromoindan and tert-butyl 4-aminobenzoate. This reaction forms the C6-N10 bond, which is essential for constructing the cyclopenta[g]quinazolinone ring system found in the final TS inhibitor. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.